molecular formula C26H29NO2 B2972469 N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide CAS No. 400083-39-8

N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide

Cat. No.: B2972469
CAS No.: 400083-39-8
M. Wt: 387.523
InChI Key: VBZTZJLJCNOGMW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide, also known as APAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APAA is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has shown potential therapeutic applications in several areas of scientific research. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide is not fully understood, but it is believed to act on several different pathways in the body. This compound has been shown to inhibit the formation of amyloid-beta plaques by preventing the aggregation of beta-amyloid peptides. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It has been shown to increase the levels of antioxidant enzymes, which can protect against oxidative stress. This compound also has anti-inflammatory effects, which can reduce inflammation in the body. Additionally, this compound has been shown to increase the levels of several neurotransmitters, including dopamine and serotonin, which can improve mood and cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target receptors, which can improve the accuracy of lab experiments. Additionally, this compound has a long half-life, which can make it easier to study its effects over a longer period of time. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability. This compound is a synthetic compound that is not readily available, which can make it difficult to obtain for lab experiments.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide. One area of research is in the development of more efficient synthesis methods for this compound. This could help to reduce the cost and increase the availability of the compound. Another area of research is in the development of more selective and potent analogs of this compound. This could help to improve its therapeutic potential and reduce any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different pathways in the body.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide is a complex process that involves several chemical reactions. The starting materials for the synthesis include 4-acetylphenol and 2-phenyl-2-adamantanone. These two compounds are reacted with acetic anhydride and a catalytic amount of sulfuric acid to form the intermediate product, 4-acetylphenyl-2-phenyladamantane. This intermediate is then reacted with acetic anhydride and a catalytic amount of pyridine to form the final product, this compound.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-17(28)20-7-9-24(10-8-20)27-25(29)16-26(21-5-3-2-4-6-21)22-12-18-11-19(14-22)15-23(26)13-18/h2-10,18-19,22-23H,11-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZTZJLJCNOGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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